An In-depth Technical Guide to 4-Phenylazobenzoic Acid: Chemical Structure, Properties, and Experimental Protocols
An In-depth Technical Guide to 4-Phenylazobenzoic Acid: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Phenylazobenzoic acid is a versatile organic compound characterized by the presence of an azobenzene functional group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. The content is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development, facilitating a deeper understanding and practical application of this compound.
Chemical Structure and Identification
4-Phenylazobenzoic acid, also known as p-(phenylazo)benzoic acid or azobenzene-4-carboxylic acid, is an aromatic carboxylic acid containing a diaryl diazo group. The molecule consists of a benzoic acid moiety linked to a phenyl group through a nitrogen-nitrogen double bond (-N=N-). This azo bridge is the chromophore responsible for the compound's characteristic color. The structure is predominantly found in the more stable E-isomer (trans) configuration, though it can undergo photoisomerization to the Z-isomer (cis).
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(phenyldiazenyl)benzoic acid[1][2] |
| CAS Number | 1562-93-2[3][4] |
| Molecular Formula | C₁₃H₁₀N₂O₂[3][4] |
| Molecular Weight | 226.23 g/mol [1][5] |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O[1] |
| InChI Key | CSPTZWQFHBVOLO-UHFFFAOYSA-N[3][4] |
Physicochemical Properties
4-Phenylazobenzoic acid is a crystalline solid, typically appearing as orange-gold plates.[6] Its properties are summarized in the table below.
| Property | Value | Source |
| Melting Point | 247-250 °C | [7] |
| Boiling Point (predicted) | 418.1 °C at 760 mmHg | [8] |
| Density (predicted) | 1.19 g/cm³ | [8] |
| pKa (predicted) | 3.81 ± 0.10 | [8] |
| logP | 3.80 | [8] |
| Solubility | Soluble in DMSO. Recrystallized from 95% ethanol.[6][9] | |
| Appearance | Yellow crystalline solid | [7] |
Experimental Protocols
Synthesis of 4-Phenylazobenzoic Acid
A common and effective method for the synthesis of 4-phenylazobenzoic acid is the reaction of p-aminobenzoic acid with nitrosobenzene in glacial acetic acid.[6]
Materials:
-
p-Aminobenzoic acid
-
Nitrosobenzene
-
Glacial acetic acid
-
95% Ethanol
-
1-L Erlenmeyer flask
-
Büchner funnel
Procedure: [6]
-
Dissolve 54 g (0.39 mole) of p-aminobenzoic acid in 390 ml of warm glacial acetic acid in a 1-L Erlenmeyer flask.
-
Cool the solution to room temperature.
-
Add 42 g (0.39 mole) of nitrosobenzene and shake the mixture until the nitrosobenzene dissolves.
-
Stopper the flask and allow the solution to stand for 12 hours at room temperature. Crystallization of the product should begin after approximately 15 minutes.
-
Collect the p-phenylazobenzoic acid on a Büchner funnel. It is important not to cool the solution below room temperature before filtering to avoid the precipitation of impurities.
-
Wash the collected solid with acetic acid and then with water.
-
The yield of the air-dried acid is approximately 62 g (70%), with a melting point of 245–247 °C.
-
For further purification, recrystallize the product from 95% ethanol (using approximately 60 ml per gram of acid). This will yield orange-gold plates with a melting point of 248.5–249.5 °C. The yield after recrystallization is about 54 g (61%).
Caption: Synthesis and purification workflow for 4-Phenylazobenzoic acid.
Spectroscopic Characterization
NMR spectroscopy is used to determine the molecular structure of 4-phenylazobenzoic acid.
Typical Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ in an NMR tube.[10][11]
-
Instrumentation: A standard NMR spectrometer, for instance, a 400 MHz instrument for ¹H NMR and 100 MHz for ¹³C NMR.[10]
-
¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the aromatic protons on both the benzoic acid and the phenyl rings. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Analysis: The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.
IR spectroscopy is employed to identify the functional groups present in the molecule.
Typical Protocol:
-
Sample Preparation: Prepare a solid sample as a KBr pellet or as an oil mull. For the KBr pellet method, mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.[12]
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Key absorptions to identify include the broad O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=C stretches of the aromatic rings (around 1600-1450 cm⁻¹), and the N=N stretch of the azo group.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for studying the photoisomerization of the azobenzene group.
Typical Protocol:
-
Sample Preparation: Dissolve a small, accurately weighed amount of 4-phenylazobenzoic acid in a suitable UV-grade solvent (e.g., ethanol, methanol, or water) to prepare a dilute solution (e.g., 5 x 10⁻⁵ M).[13]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Analysis: The absorption spectrum is recorded over a wavelength range of approximately 250-700 nm.[13] The spectrum will show characteristic absorption bands for the π-π* and n-π* transitions of the azobenzene chromophore.
Caption: General workflow for the spectroscopic characterization of 4-Phenylazobenzoic acid.
Applications and Relevance
4-Phenylazobenzoic acid is a molecule of significant interest primarily due to its photo-isomerizable nature, making it a valuable component in the development of photoresponsive materials.[4][7] Its applications include:
-
Molecular Switches: The reversible trans-cis isomerization upon exposure to light allows for its use in molecular-scale switches.[4]
-
Photochromic Materials: It can be incorporated into polymers and other materials to create photochromic systems that change color or other properties in response to light.[7]
-
Drug Delivery: While not a primary application, the photoresponsive nature of azobenzene derivatives has been explored in the context of targeted drug delivery systems, where light can be used to trigger the release of a therapeutic agent.
Safety Information
4-Phenylazobenzoic acid is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood.
GHS Hazard Statements: [1]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Conclusion
This technical guide has provided a detailed overview of 4-phenylazobenzoic acid, encompassing its chemical structure, physicochemical properties, and comprehensive experimental protocols for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers and professionals, enabling them to effectively utilize this compound in their scientific endeavors, particularly in the realm of materials science and potentially in the design of novel drug delivery systems. The provided workflows and data tables offer a practical and accessible reference for laboratory work.
References
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- 4. Light-induced Photoswitching of 4-(Phenylazo)benzoic Acid on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) IR Spectrum [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-(PHENYLAZO)BENZOIC ACID | 1562-93-2 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
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- 12. Benzoic acid, 4-(phenylazo)- [webbook.nist.gov]
- 13. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
